molecular formula C17H17N3O3 B4599541 1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole

1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole

Cat. No.: B4599541
M. Wt: 311.33 g/mol
InChI Key: VPWXTWUVCJLHJW-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core linked to a 3-(3-methyl-4-nitrophenoxy)propyl group, which imparts unique chemical and biological properties.

Scientific Research Applications

1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the benzimidazole core.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.

    Etherification: 3-methyl-4-nitrophenol is then reacted with 1,3-dibromopropane to form 3-(3-methyl-4-nitrophenoxy)propane.

    Cyclization: The intermediate 3-(3-methyl-4-nitrophenoxy)propane is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Reduction: 1-[3-(3-Methyl-4-aminophenoxy)propyl]benzimidazole.

    Substitution: Halogenated or alkylated derivatives of the benzimidazole ring.

    Oxidation: 1-[3-(3-Carboxy-4-nitrophenoxy)propyl]benzimidazole.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. Additionally, the nitrophenoxy group may interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    1-[3-(3-Methyl-4-aminophenoxy)propyl]benzimidazole: A reduced form with an amino group instead of a nitro group.

    1-[3-(3-Carboxy-4-nitrophenoxy)propyl]benzimidazole: An oxidized form with a carboxylic acid group.

    Other Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and metronidazole, which also contain the benzimidazole core and exhibit various biological activities.

Uniqueness: 1-[3-(3-Methyl-4-nitrophenoxy)propyl]benzimidazole is unique due to the presence of the 3-(3-methyl-4-nitrophenoxy)propyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

1-[3-(3-methyl-4-nitrophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-13-11-14(7-8-16(13)20(21)22)23-10-4-9-19-12-18-15-5-2-3-6-17(15)19/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWXTWUVCJLHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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